Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide structure
2-Benzoylacetanilide structure
Product name:2-Benzoylacetanilide
CAS No:959-66-0
MF:C15H13NO2
Molecular Weight:239.269223928452
MDL:MFCD00003084
CID:94593
PubChem ID:70398

2-Benzoylacetanilide 化学的及び物理的性質

名前と識別子

    • 3-Oxo-N,3-diphenylpropanamide
    • 2-BENZOYLACETANILIDE
    • 2-BENZOYLACETOANILIDE
    • N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
    • ilide
    • N,3-Diphenyl-3-oxopropionamide
    • N-Phenyl-β-oxobenzenepropanamide
    • Acetanilide BP
    • USP
    • Benzoylacetanilide
    • 3-Oxo-3-phenylpropionanilide
    • Benzenepropanamide, .beta.-oxo-N-phenyl-
    • Acetamide,N-(2-benzoylphenyl)-
    • XRZDIHADHZSFBB-UHFFFAOYSA-N
    • 3-oxo-3-phenyl-N-phenylpropanamide
    • NSC210265
    • alpha-Benzoylacetanilide
    • Benzoylacetoanilide; 98%
    • .alpha.-Benzoylacetanilide
    • .alpha.-Benzoylacetoanilide
    • Oprea1_091654
    • MLS001180391
    • 3-oxo-
    • Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
    • β-Oxo-N-phenylbenzenepropanamide (ACI)
    • N-Phenylbenzoylacetamide
    • NSC 210265
    • MFCD00003084
    • 2-Benzoylacetanilide, 98%
    • J-640238
    • HMS1760D03
    • NSC-210265
    • SMR000476093
    • AKOS000266773
    • UNII-F2F5R8VPP9
    • 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
    • SCHEMBL1098345
    • CHEMBL1704955
    • F2F5R8VPP9
    • D88713
    • J-800245
    • J-640246
    • 3-Oxo-N,3-diphenylpropanamide #
    • AF-628/30935026
    • 3-oxo-N,3-diphenyl-propionamide
    • propanamide, 3-oxo-3,N-diphenyl-
    • [Bis(3Facetoxy)iodo]pentafluorobenzene
    • HMS2804A18
    • AS-59721
    • EN300-16262
    • Z55119693
    • AC-907/25014381
    • B0904
    • NS00040466
    • EINECS 213-503-7
    • 959-66-0
    • DTXSID00242024
    • 2-Benzoylacetanilide
    • MDL: MFCD00003084
    • インチ: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
    • InChIKey: XRZDIHADHZSFBB-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

計算された属性

  • 精确分子量: 239.09500
  • 同位素质量: 239.094629
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 5
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.205
  • ゆうかいてん: 105.0 to 108.0 deg-C
  • Boiling Point: 473.6°C at 760 mmHg
  • フラッシュポイント: 194.5°C
  • Refractive Index: 1.624
  • Solubility: acetone: soluble25mg/mL, clear, colorless to faintly yellow
  • PSA: 46.17000
  • LogP: 2.97110
  • Solubility: エタノールやクロロホルムに溶けやすく、水やベンゼンに微溶解する

2-Benzoylacetanilide Security Information

2-Benzoylacetanilide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Benzoylacetanilide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-1g
N-Phenylbenzoylacetamide
959-66-0 98%
1g
¥90.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-5g
N-Phenylbenzoylacetamide
959-66-0 98%
5g
¥266.00 2024-04-23
Enamine
EN300-16262-10.0g
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959-66-0 95.0%
10.0g
$173.0 2025-03-21
TRC
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2-Benzoylacetanilide
959-66-0
100mg
$ 65.00 2022-06-07
Chemenu
CM304835-100g
2-Benzoylacetanilide
959-66-0 95%
100g
$219 2021-06-16
Fluorochem
226655-25g
3-Oxo-N,3-diphenylpropanamide
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£81.00 2022-02-28
Ambeed
A503927-5g
2-Benzoylacetanilide
959-66-0 98%
5g
$29.0 2025-02-20
Enamine
EN300-16262-25.0g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
25.0g
$253.0 2025-03-21
Enamine
EN300-16262-0.1g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
0.1g
$26.0 2025-03-21
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80780-5mg
2-Benzoylacetanilide
959-66-0 98.0%
5mg
¥100 2021-05-07

2-Benzoylacetanilide 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  rt
Reference
Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides
Angelov, Plamen, Synlett, 2010, (8), 1273-1275

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
Reference
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ;  -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Scaffold hopping approach on the route to selective tankyrase inhibitors
Liscio, Paride; Carotti, Andrea; Asciutti, Stefania; Ferri, Martina; Pires, Maira M.; et al, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Synthetic Circuit 4

Reaction Conditions
Reference
Benzoylacetanilide
Allen, C. F. H.; Humphlett, W. J., Organic Syntheses, 1957, 37, 2-5

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Nucleophilic behavior of 1-substituted morpholino ethenes
Ferri, R. A.; Pitacco, G.; Valentin, E., Tetrahedron, 1978, 34(16), 2537-43

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
Reference
New synthesis of β-keto amides via reaction of ketone lithium enolates with isocyanates
Hendi, Shivakumar B.; Hendi, Mukta S.; Wolfe, James F., Synthetic Communications, 1987, 17(1), 13-18

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  6 h, 60 °C
Reference
Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes
Zhang, Zhenhua; Liu, Yiyang; Ling, Lin; Li, Yuxue; Dong, Yian; et al, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, reflux
Reference
Synthesis of some new pyrazole, pyrimidine, pyridazine, and their fused derivatives from 3-oxo-3,N-diphenylpropionamide
Abdelrazek, Fathy M.; Elkholy, Yehia M.; Salah, Ali M.; Abdelazeem, Nagwa M.; Metz, Peter, Journal of Heterocyclic Chemistry, 2014, 51(3), 824-829

Synthetic Circuit 10

Reaction Conditions
1.1 3 min, 178 °C
Reference
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; Williamson, John S., Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  1 h, 150 °C
Reference
Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones
Allais, Christophe; Basle, Olivier; Grassot, Jean-Marie; Fontaine, Maxime; Anguille, Stephane; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Xylene ;  reflux; 4 h, reflux
Reference
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

Synthetic Circuit 13

Reaction Conditions
Reference
Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine
Andreichikov, Yu. S.; Gein, V. L.; Kozlov, A. P.; Vinokurova, O. V., Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  36 h
Reference
Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature
Ghosh, Arnab; Hegde, Rajeev V.; Rode, Haridas B.; Ambre, Ram; Mane, Manoj V.; et al, Organic Letters, 2021, 23(21), 8189-8193

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Silver triflate Solvents: Nitromethane ;  8 h, 80 °C
Reference
Silver(I)-Catalyzed Tandem Approach to β-Oxo Amides
Vandavasi, Jaya Kishore; Hsiao, Cheng-Tien; Hu, Wan-Ping; Boominathan, Siva Senthil Kumar; Wang, Jeh-Jeng, European Journal of Organic Chemistry, 2015, 2015(14), 3171-3177

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ,  Water ;  12 h, 80 °C
Reference
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; Malik, Monika; Kumar, Bintu; Kumar, Dalip, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  22 - 30 h, 80 °C
Reference
Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives
Krishna Reddy, Singarajanahalli Mundarinti; Prasanna Kumari, Subramaniyan; Selva Ganesan, Subramaniapillai, Tetrahedron Letters, 2021, 79,

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis of ethyl benzoylacetate
Zhang, Bin, Huaxue Tongbao, 1984, (9), 22-3

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center
Russo, Alessio; Galdi, Gerardina; Croce, Gianluca; Lattanzi, Alessandra, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Sodium ethoxide ;  rt → 130 °C; 6 - 12 h, 120 - 130 °C
Reference
Preparation method of benzoylacetanilide organic intermediate with high purity and yield from ethyl benzoylacetate and aniline
, China, , ,

2-Benzoylacetanilide Raw materials

2-Benzoylacetanilide Preparation Products

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